molecular formula C12H12N2O5S B8630937 ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate

Cat. No.: B8630937
M. Wt: 296.30 g/mol
InChI Key: SDTPHFGJWGBDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxyquinoxaline-2-carboxylic acid with methylsulfonyl chloride in the presence of a base, followed by esterification with ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoxaline-2-carboxylate derivative with a carbonyl group .

Scientific Research Applications

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C12H12N2O5S/c1-3-19-12(16)10-11(15)14-9-6-7(20(2,17)18)4-5-8(9)13-10/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

SDTPHFGJWGBDNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)S(=O)(=O)C)NC1=O

Origin of Product

United States

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